Semiatrin

Description

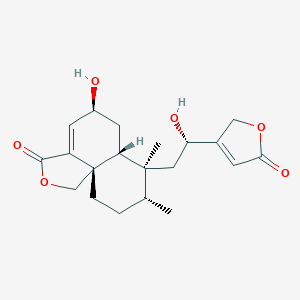

Semiatrin is a neo-clerodane diterpene isolated from the aerial parts of Salvia semiatrata Zucc., a perennial shrub native to the dry regions of Oaxaca, Mexico . Structurally, it is characterized as a white crystalline compound with a melting point of 205–206°C and distinct spectral signatures, including infrared (IR) absorption bands at 3450 cm⁻¹ (hydroxyl groups) and 1750 cm⁻¹ (lactone carbonyl), as well as nuclear magnetic resonance (NMR) data confirming its neo-clerodane skeleton with hydroxyl and acetyloxy substituents .

Pharmacologically, this compound exhibits diverse biological activities:

- Antinociceptive and anxiolytic effects: Demonstrated in rodent models of pain and anxiety, though the exact mechanism (e.g., interaction with CB1 receptors or GABAergic pathways) remains under investigation .

- Insecticidal activity: Exhibits antifeedant effects against Spodoptera littoralis (African cotton leafworm) with an AI₅₀ (50% antifeedant inhibition concentration) <90 ppm .

Properties

CAS No. |

103974-71-6 |

|---|---|

Molecular Formula |

C9 H11 N3 O |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(5S,6aR,7S,8R,10aS)-5-hydroxy-7-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |

InChI |

InChI=1S/C20H26O6/c1-11-3-4-20-10-26-18(24)14(20)6-13(21)7-16(20)19(11,2)8-15(22)12-5-17(23)25-9-12/h5-6,11,13,15-16,21-22H,3-4,7-10H2,1-2H3/t11-,13-,15+,16-,19+,20-/m1/s1 |

InChI Key |

YMXYUVLKDSNDBJ-ZBAYPHBISA-N |

SMILES |

CC1CCC23COC(=O)C2=CC(CC3C1(C)CC(C4=CC(=O)OC4)O)O |

Isomeric SMILES |

C[C@@H]1CC[C@@]23COC(=O)C2=C[C@H](C[C@@H]3[C@@]1(C)C[C@@H](C4=CC(=O)OC4)O)O |

Canonical SMILES |

CC1CCC23COC(=O)C2=CC(CC3C1(C)CC(C4=CC(=O)OC4)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Neo-clerodane diterpenes from Salvia species share structural motifs but differ in substituents and bioactivity profiles. Below, semiatrin is compared to key analogs (Table 1).

Table 1: Comparative Analysis of this compound and Structurally Related Clerodane Diterpenes

Structural and Functional Insights

Substituent Effects on Bioactivity: The 7α-hydroxy group in this compound contrasts with the 6β-hydroxyl in salviarin, which may explain salviarin’s superior insecticidal potency (AI₅₀ = 10 ppm vs. This compound’s <90 ppm) . Hydroxylation patterns influence ligand-receptor interactions in insect chemoreceptors. Acetylation, as seen in toluccanolide A derivatives, enhances antifeedant activity (69.6% inhibition vs. This compound’s broad-spectrum effects), suggesting esterification improves lipophilicity and target binding .

Pharmacological Scope: this compound’s CNS activity (anxiolytic, antinociceptive) is unique among clerodanes, which are more commonly studied for antimicrobial or cytotoxic effects. For example, Salvia blepharochlaena diterpenes like amarisolide A show anti-inflammatory effects via COX-2 inhibition but lack reported CNS modulation . In contrast, compound 25 (AI₅₀ = 1 ppm) outperforms this compound in insecticidal potency, likely due to its epoxy-melissodoric acid moiety enhancing electrophilic reactivity toward insect enzymes .

Research Gaps: While this compound’s anxiolytic effects are promising, most Salvia diterpenes lack in vivo toxicology data or mechanistic studies comparing them to clinical standards (e.g., diazepam for anxiety) . this compound’s broad activity spectrum (CNS and insecticidal) contrasts with specialized analogs like horminone (antifungal) or tilifolidione (cytotoxic), highlighting the need for structure-activity relationship (SAR) studies to optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.